![molecular formula C14H15BrN2O2 B1432045 Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate CAS No. 1445322-61-1](/img/structure/B1432045.png)
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a benzodiazepine derivative that exhibits potent biological activity and has been extensively studied for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate involves binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the affinity of GABA for the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This hyperpolarization, in turn, leads to a decrease in neuronal excitability and the observed sedative and anxiolytic effects.
Biochemical and Physiological Effects:
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has been shown to exhibit potent anti-anxiety, sedative, and hypnotic effects in animal models. It has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. In addition, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Advantages And Limitations For Lab Experiments
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has several advantages for lab experiments. It exhibits potent and selective activity at the benzodiazepine site of the GABA receptor, making it a useful tool compound for studying the role of the GABA receptor in various physiological processes. However, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate also has some limitations. It exhibits a short half-life, making it difficult to study its long-term effects. In addition, it exhibits some degree of toxicity, making it important to use appropriate safety precautions when handling the compound.
Future Directions
There are several future directions for research on Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate. One direction is to study its potential use in the treatment of neurological disorders such as epilepsy, depression, and anxiety. Another direction is to study its potential use as a tool compound in neuroscience research. Additionally, further research is needed to understand the long-term effects and potential toxicity of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate. Finally, there is a need for the development of more efficient and safer synthesis methods for the compound.
Scientific Research Applications
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anti-anxiety, sedative, and hypnotic effects. It has also been studied for its potential use in the treatment of epilepsy, depression, and other neurological disorders. In addition, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has been studied for its potential use as a tool compound in neuroscience research.
properties
IUPAC Name |
methyl 7-bromo-1-cyclopentylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)9-6-11(15)13-12(7-9)16-8-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOBDOXWWPSSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.